molecular formula C13H15Cl2NO B13455596 [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13455596
M. Wt: 272.17 g/mol
InChI Key: IRZORBFVLOEHFY-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate chlorinated benzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptane]: Similar in structure but lacks the hydroxyl group.

    [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]amine: Similar structure with an amine group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in [5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol makes it unique compared to its analogs. This functional group significantly influences its chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C13H15Cl2NO/c14-10-2-1-9(3-11(10)15)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2

InChI Key

IRZORBFVLOEHFY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC(=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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